![molecular formula C20H23BrN2O4S B2735111 5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 942863-90-3](/img/structure/B2735111.png)
5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H23BrN2O4S and its molecular weight is 467.38. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photosensitization and Photodynamic Therapy Applications
One significant application of related compounds is in the development of photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer. The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups have shown promising results. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Another area of research involves the exploration of sulfonamide derivatives as CCR4 receptor antagonists. The identification and development of these compounds have led to the discovery of potent bioavailable CCR4 receptor antagonist candidate drugs, showcasing a potential path for therapeutic intervention in diseases where the CCR4 receptor plays a critical role (Kindon et al., 2017).
Antioxidant Activity
Research on naturally occurring bromophenols from marine sources, such as the red alga Rhodomela confervoides, has revealed potent antioxidant activities. These compounds, including derivatives similar in structure to the sulfonamide , have shown stronger activities than traditional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid, indicating their potential use in preventing oxidative deterioration of food (Li, Xiao‐Ming Li, Gloer, & Bin-Gui Wang, 2011).
Enzyme Inhibition
The synthesis and evaluation of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have demonstrated significant enzyme inhibition potential. These studies are crucial for understanding the mechanistic pathways through which these compounds exert their biological activities, including their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and α-glucosidase, which are relevant in the context of diseases such as Alzheimer's and diabetes (Riaz, 2020).
properties
IUPAC Name |
5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O4S/c1-12-9-19(27-4)20(11-17(12)21)28(24,25)22-8-7-15-13(2)23-18-6-5-14(26-3)10-16(15)18/h5-6,9-11,22-23H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSXDKDBUWSPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

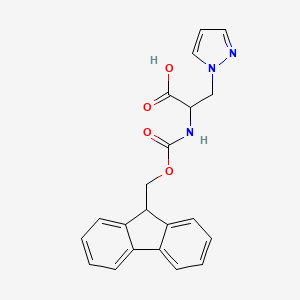

![3,6-dichloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-2-carboxamide](/img/structure/B2735032.png)
![1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2735033.png)
![2-Amino-4-(3,4-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2735037.png)
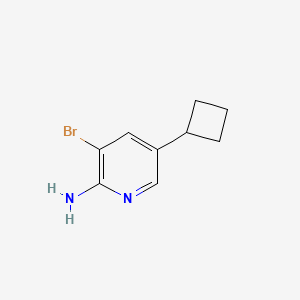
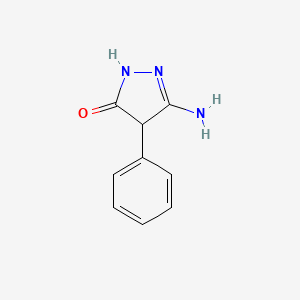
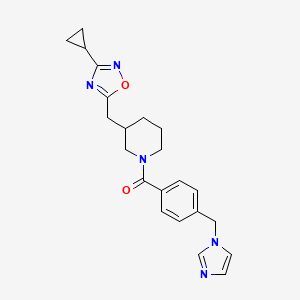
![4-Tert-butyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2735044.png)
![4-(dimethylsulfamoyl)-N-[5-[[4-(dimethylsulfamoyl)benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2735045.png)
![N,N'-((3aR,4S,7R,7aS)-5-(hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2735046.png)
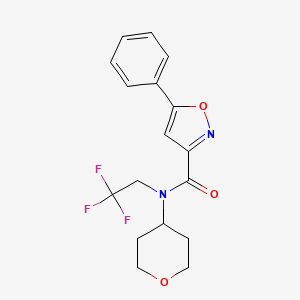
![3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2735049.png)
![3,8-Bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzo[c]chromen-6-one](/img/structure/B2735051.png)